molecular formula C20H25N5O4 B11287609 Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11287609
M. Wt: 399.4 g/mol
InChI Key: WWXSGXCVMLKFJZ-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxy-hydroxyphenyl moiety, and a tetrazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazolopyrimidine ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the tetrazolopyrimidine intermediate.

    Attachment of the Ethoxy-Hydroxyphenyl Moiety: This step involves the coupling of the ethoxy-hydroxyphenyl group to the tetrazolopyrimidine core, often through a palladium-catalyzed cross-coupling reaction.

    Final Functionalization: The carboxylate group is introduced in the final step, typically through esterification or amidation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Tetrazolopyrimidines: Compounds with similar core structures but different substituents.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups attached to different core structures.

    Ethoxy-Hydroxyphenyl Compounds: Compounds with ethoxy-hydroxyphenyl groups attached to different core structures.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

cyclohexyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H25N5O4/c1-3-28-16-11-13(9-10-15(16)26)18-17(12(2)21-20-22-23-24-25(18)20)19(27)29-14-7-5-4-6-8-14/h9-11,14,18,26H,3-8H2,1-2H3,(H,21,22,24)

InChI Key

WWXSGXCVMLKFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4)O

Origin of Product

United States

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